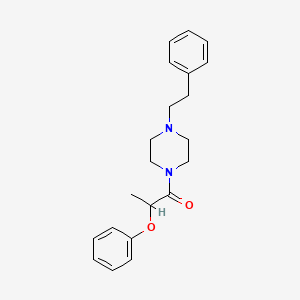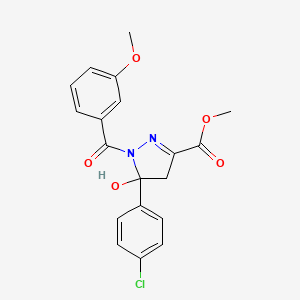![molecular formula C22H28O3 B4985977 1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)
1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in the field of sports medicine and exercise physiology. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs) and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor plays a key role in regulating lipid metabolism and energy expenditure, and activation of PPARδ has been shown to increase fatty acid oxidation and reduce the accumulation of triglycerides in the liver.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to increase endurance and improve cardiovascular performance in animal studies, and has also been shown to increase the expression of genes involved in lipid metabolism and energy expenditure. Additionally, the drug has been shown to reduce inflammation and oxidative stress in animal models of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene in lab experiments is its ability to activate PPARδ in a selective manner, without affecting other PPAR subtypes. This allows for more targeted research into the role of PPARδ in various physiological processes. However, one of the limitations of using the drug in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are a number of potential future directions for research on 1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene. One area of interest is the drug's potential therapeutic applications in the treatment of metabolic disorders such as obesity and diabetes. Additionally, there is interest in further exploring the drug's effects on endurance and cardiovascular performance in athletes, as well as its potential use as a performance-enhancing drug. Finally, there is interest in developing more selective PPARδ agonists with fewer off-target effects, which may have broader therapeutic applications.
Métodos De Síntesis
The synthesis of 1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene involves a multi-step process that begins with the reaction of 4-bromo-3,5-dimethylphenol with butyl lithium to form a Grignard reagent. This reagent is then reacted with 1,4-dibromobutane to form a diol intermediate, which is subsequently reacted with 2-methoxy-4-(1-propen-1-yl)benzene to form the final product.
Aplicaciones Científicas De Investigación
1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has been the subject of numerous scientific studies, primarily focused on its potential applications in the field of sports medicine and exercise physiology. Research has suggested that the drug may have the ability to increase endurance and improve cardiovascular performance in athletes. It has also been shown to have potential therapeutic applications in the treatment of metabolic disorders such as obesity and diabetes.
Propiedades
IUPAC Name |
1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-5-8-19-9-10-21(22(16-19)23-4)25-12-7-6-11-24-20-14-17(2)13-18(3)15-20/h5,8-10,13-16H,6-7,11-12H2,1-4H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCWCTIORIQOTA-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=CC(=CC(=C2)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC(=CC(=C2)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4985894.png)
![2-methyl-N-{1-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4985907.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4985912.png)
![4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B4985913.png)
![4-{(2-chlorophenyl)[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4985914.png)

![3,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4985927.png)
![N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4985930.png)

![N-(tert-butyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B4985955.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4985965.png)

![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4985990.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)